![molecular formula C11H12N2O4 B1309195 5-Morpholino-2-nitrobenzaldehyde CAS No. 113259-81-7](/img/structure/B1309195.png)
5-Morpholino-2-nitrobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of morpholines, including 5-Morpholino-2-nitrobenzaldehyde, has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Another synthesis method involves the reaction of 2-Fluoro-5-nitrobenzoic acid with morpholine .Molecular Structure Analysis
The molecular structure of 5-Morpholino-2-nitrobenzaldehyde has been determined through crystal X-ray diffraction . The compound has a molecular weight of 236.22 g/mol.Chemical Reactions Analysis
5-Morpholino-2-nitrobenzaldehyde can undergo various chemical reactions. For instance, it can react with potassium carbonate in N,N-dimethyl-formamide at 90°C for 4 hours .Physical And Chemical Properties Analysis
5-Morpholino-2-nitrobenzaldehyde is a solid compound . Its melting point is between 149-151 °C .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
5-Morpholino-2-nitrobenzaldehyde: is a versatile intermediate in organic synthesis. It is particularly valuable in the construction of Schiff bases , which are crucial in synthesizing various bioactive compounds . These Schiff bases have shown potential in developing new pharmaceuticals due to their diverse biological activities, including antimicrobial, antifungal, and antiviral properties .
Material Science
In material science, 5-Morpholino-2-nitrobenzaldehyde serves as a building block for creating novel materials. Its molecular structure allows for the development of complex organic frameworks, which can be used in creating advanced polymers and coatings with specific properties tailored for industrial applications .
Analytical Chemistry
This compound plays a role in analytical chemistry as a reagent for developing analytical methods. It can be used to synthesize derivatives that are useful for detecting or quantifying other substances through techniques like chromatography or spectroscopy .
Biochemistry Research
In biochemistry, 5-Morpholino-2-nitrobenzaldehyde is used to modify nucleic acids and proteins. Morpholino oligomers, for instance, are employed to study gene expression and protein function, providing insights into cellular processes and disease mechanisms .
Environmental Studies
The compound’s derivatives can be used in environmental studies to detect and measure pollutants. Its reactivity with various environmental factors makes it suitable for developing sensors and assays to monitor ecological changes .
Industrial Applications
Industrially, 5-Morpholino-2-nitrobenzaldehyde is used in the synthesis of dyes, pigments, and other chemicals. Its nitro group and aldehyde functionality make it a valuable precursor in the manufacture of complex industrial compounds .
Mechanism of Action
Safety and Hazards
According to the safety data sheet, 5-Morpholino-2-nitrobenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-morpholin-4-yl-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-8-9-7-10(1-2-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPBSDXZXZCLNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285699 | |
Record name | 5-(4-Morpholinyl)-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601285699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholino-2-nitrobenzaldehyde | |
CAS RN |
113259-81-7 | |
Record name | 5-(4-Morpholinyl)-2-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113259-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Morpholinyl)-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601285699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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